molecular formula C8H6N2O2S B177550 2-Aminobenzothiazole-6-carboxylic acid CAS No. 93-85-6

2-Aminobenzothiazole-6-carboxylic acid

Cat. No.: B177550
CAS No.: 93-85-6
M. Wt: 194.21 g/mol
InChI Key: ZEAKWWWXCZMODH-UHFFFAOYSA-N
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Description

2-Aminobenzothiazole-6-carboxylic acid is a heterocyclic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye irritation . It is advised to ensure adequate ventilation, wear personal protective equipment/face protection, avoid contact with skin and eyes, and avoid breathing dust .

Future Directions

In the past few decades, heterocyclic compounds and their derivatives have gained popularity due to their prominent medicinal importance. The versatile and synthetically accessible 2-aminobenzothiazole scaffolds are quite fascinating for multiple applications in both synthetic organic chemistry and biological fields due to their potent pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobenzothiazole-6-carboxylic acid typically involves the cyclization of substituted anilines with thiocyanates in the presence of bromine and acetic acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product . Another method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization .

Industrial Production Methods

Industrial production methods often focus on optimizing yields and reducing costs. One such method involves the use of green chemistry principles, where reactions are carried out in water as a solvent and catalyzed by non-toxic catalysts. For example, a three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation has been reported to be efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzothiazole-6-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted benzothiazoles .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminobenzothiazole
  • 6-Amino-2-cyanobenzothiazole
  • Benzothiazole

Uniqueness

2-Aminobenzothiazole-6-carboxylic acid stands out due to its unique combination of an amino group and a carboxylic acid group on the benzothiazole ring. This structural feature enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities .

Properties

IUPAC Name

2-amino-1,3-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAKWWWXCZMODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059093
Record name 6-Benzothiazolecarboxylic acid, 2-amino-
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Molecular Weight

194.21 g/mol
Source PubChem
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CAS No.

93-85-6
Record name 2-Amino-6-benzothiazolecarboxylic acid
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Record name 6-Benzothiazolecarboxylic acid, 2-amino-
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Record name 6-Benzothiazolecarboxylic acid, 2-amino-
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Record name 2-aminobenzothiazole-6-carboxylic acid
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Synthesis routes and methods I

Procedure details

220 parts of the β-acetoxyethyl ester of p-aminobenzoic acid and 333 parts of ammonium thiocyanate are suspended in 1000 parts of acetic acid. The suspension is cooled to 15° C. and then a solution of 176 parts of bromine in 300 parts of acetic acid is gradually added in a period of two hours, without allowing the temperature to exceed 15° C. The mixture is stirred for an hour at 15° C. and then allowed to stand overnight and is subsequently run into 2500 parts of water containing 15 parts of 19° Be hydrochloric acid. Then it is heated to 95° C., filtered at 95° C., and the cooled filtrate is neutralised by the addition of 700 parts of sodium carbonate, filtered again, and the precipitate is washed with 2000 parts of water, drained and dried at 60° C. 215 parts of β-acetoxyethyl ester of 2-amino-benzothiazole-6-carboxylic acid, m.p. 191°-192° C, are thus obtained.
[Compound]
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Be hydrochloric acid
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β-acetoxyethyl ester
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Synthesis routes and methods II

Procedure details

A solution of 4-aminobenzoic acid (1.37 g, 14 mmol) in AcOH (16 mL) may be added with potassium thiocyanate (3.9 g, 40 mmol) and may be stirred for 15 minutes. A solution of bromine (0.5 mL, 10 mmol) in AcOH (6 mL) may then be added slowly into the reaction mixture in water bath, where the temperature may be maintained at about 25° C. The resulting mixture may be stirred overnight. The mixture may then be filtered, and the pale yellow precipitate may then be further recrystallized with the minimal volume of aqueous hydrochloric acid (6 M). A pale yellow product of formula (2) may be collected with the following characterization: 1H NMR (CD3OD, 500 MHz): δ 4.96 (2H, brs), 7.58 (1H, d, J=8.0 Hz), 8.14 (1H, dd, J=8.5 Hz and 1.5 Hz), 8.47-8.47 (1H, m); 13C NMR (CDCl3): δ 12.1, 23.7, 54.6, 85.0, 85.1, 122.5, 123.9, 127.9, 128.3, 132.7, 151.9, 155.3, 168.0, 178.7.
Quantity
1.37 g
Type
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potassium thiocyanate
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3.9 g
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16 mL
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0.5 mL
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6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Aminobenzothiazole-6-carboxylic acid
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2-Aminobenzothiazole-6-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What are the main applications of 2-Aminobenzothiazole-6-carboxylic acid in synthetic chemistry?

A1: this compound serves as a crucial building block in synthesizing diverse heterocyclic compounds with potential biological activities. For instance, it's a precursor to:

  • N-substituted-3-chloro-2-azetidinones: These compounds, synthesized through a multi-step process involving this compound, exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. []
  • 5-arylidene-2-imino-4-thiazolidinones: This class of compounds, also derived from this compound, demonstrated moderate antibacterial and antifungal properties. []

Q2: How does the structure of this compound contribute to its versatility in drug discovery?

A2: The presence of four modifiable positions on the bicyclic structure of this compound makes it highly attractive for structure-activity relationship (SAR) studies. [] Researchers can introduce various substituents at these positions, exploring a vast chemical space and potentially optimizing the compound's activity and selectivity for specific targets.

Q3: Are there any studies investigating the antibacterial activity of compounds derived from this compound?

A3: Yes, multiple studies highlight the potential of this compound derivatives as antibacterial agents. For instance:

  • N-substituted-3-chloro-2-azetidinones, synthesized from this compound, demonstrated good to moderate antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. []
  • 5-arylidene-2-imino-4-thiazolidinones, another class of derivatives, showed slight to moderate activity against specific microorganisms. []

Q4: Has this compound been used in developing nanomaterials for catalytic applications?

A4: Recent research explored the use of this compound in synthesizing magnetic nanoparticles for catalytic applications. Specifically:

  • Sulfamic acid this compound functionalized Fe3O4 nanoparticles were developed and characterized, exhibiting catalytic activity in the one-pot synthesis of 3,4,5-trisubstituted furan-2(5H)-ones derivatives. [] This highlights the potential of incorporating this compound into nanomaterials for diverse catalytic applications.

Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A5: Characterizing this compound and its derivatives commonly involves various spectroscopic and analytical methods, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H-NMR and 13C-NMR are valuable tools for elucidating the structure of these compounds. [, ]
  • Fourier-Transform Infrared (FT-IR) spectroscopy: This technique helps identify functional groups present within the molecule. [, , ]
  • X-ray Diffraction (XRD): This method provides insights into the crystalline structure of the compound, especially relevant when studying its incorporation into nanomaterials. []

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